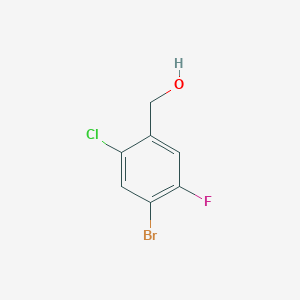

5-Bromo-4-fluoro-2-iodoaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

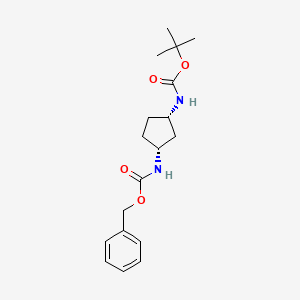

5-Bromo-4-fluoro-2-iodoaniline is a compound with the molecular formula C6H4BrFIN . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of 5-Bromo-4-fluoro-2-iodoaniline can be achieved through several steps. The general procedure involves the reaction of 2-Nitroaniline with CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . NaBr and Na2S2O8 are then added simultaneously in three portions at 7 °C over 15 min .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluoro-2-iodoaniline is represented by the linear formula C6H4BrFIN . The molecular weight of the compound is 315.91 .Chemical Reactions Analysis

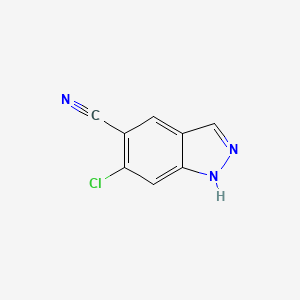

5-Bromo-4-fluoro-2-iodoaniline can participate in various chemical reactions. For instance, it can be involved in the synthesis of pentasubstituted pyridines . The compound can also undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-2-iodoaniline is a solid substance . It has a molecular weight of 315.91 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Tumor Uptake Studies

- Synthesis and Distribution in Tumor Models : 5-Bromo- and 5-iodo-analogues of uracil, which may involve derivatives similar to 5-Bromo-4-fluoro-2-iodoaniline, have been synthesized for potential use in tumor targeting. These compounds were investigated for their distribution in tumor models, showing minimal tumor uptake and demonstrating stability relative to similar nucleosides without the 2'-fluoro group (Mercer et al., 1989).

Synthesis of Antitumor Compounds

- Development of Antitumor Agents : A study involving the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings, led to the development of antitumor compounds showing selective in vitro inhibition of cancer cell lines (McCarroll et al., 2007).

Synthesis of Nucleoside Analogues

- Nucleoside Analogue Synthesis for Biological Activities : A novel synthetic procedure was developed for large-scale synthesis of 5-halo-5'-amino analogues of dideoxyuridine, including 5-iodo and 5-bromo derivatives. These compounds were studied for their biological activities, which could be relevant to 5-Bromo-4-fluoro-2-iodoaniline derivatives (Lin & Prusoff, 1978).

Halogen-rich Intermediate for Pyridine Synthesis

- Halogen-rich Intermediate in Pyridine Synthesis : A compound closely related to 5-Bromo-4-fluoro-2-iodoaniline, namely 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, was used as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. These pyridines have potential value in medicinal chemistry research (Wu et al., 2022).

Safety And Hazards

The compound is considered hazardous. It has been associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved provide valuable information about the compound. For instance, one paper discusses the synthesis of pentasubstituted pyridines using 5-Bromo-4-fluoro-2-iodoaniline . Another paper provides insights into the multistep synthesis involving the compound .

Eigenschaften

IUPAC Name |

5-bromo-4-fluoro-2-iodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYBXVJNKBUYLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-iodoaniline | |

CAS RN |

1265236-37-0 |

Source

|

| Record name | 5-bromo-4-fluoro-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)